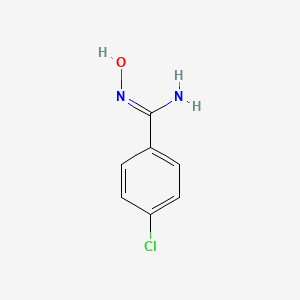

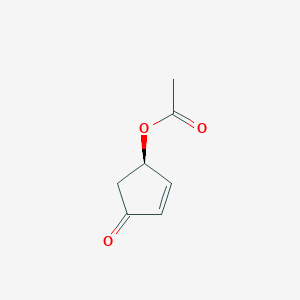

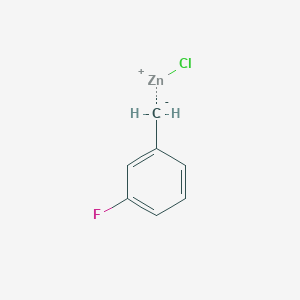

![molecular formula C13H15F3O5S B1588564 ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate CAS No. 88767-98-0](/img/structure/B1588564.png)

ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

Vue d'ensemble

Description

Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate, also known as Ethyl ®-2-hydroxy-4-phenylbutyrate triflate or Ethyl ®-[alpha-(trifluoromethylsulfonyl)oxy]benzenebutanoate, is a chemical compound used in various scientific research areas .

Synthesis Analysis

The synthesis of this compound involves the reaction of trifluoromethanesulfonic anhydride with ethyl-R-hydroxy-4-phenyl butyrate in the presence of pyridine. The reaction is carried out in dichloromethane at 4°C. After stirring for additional 2 hours, the solution is washed with water and the organic layer is treated with NA2SO4 concentrate. The residue is then purified by chromatography to afford the desired product .Molecular Structure Analysis

The molecular formula of this compound is C13H15F3O5S. It has a molecular weight of 340.32 g/mol .Chemical Reactions Analysis

The trifluoromethyl group in this compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

This compound has a density of 1.348. It is a colorless oil. The boiling point is not specified in the available resources .Applications De Recherche Scientifique

-

Scientific Field : Materials Science

- Application : Used as a plasticizer in zinc-ion conducting polymer blend electrolyte system .

- Methods : The influence of the plasticizer on the system was investigated by preparing thin films of the blend with various concentrations of the plasticizer. The films were characterized by X-ray diffraction (XRD), Fourier transformed infrared (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and impedance analysis techniques .

- Results : The addition of the plasticizer enhanced the amorphous phase of the polymer blend–salt system, which resulted in an increased ionic conductivity .

-

Scientific Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

- Methods : The synthesis and applications of TFMP and its derivatives were investigated. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Scientific Field : Photoredox Catalysis

- Application : Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis .

- Methods : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation. Recently, the radical trifluoromethylation by photoredox catalysis has emerged .

- Results : This Article describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .

-

Scientific Field : Agrochemical and Pharmaceutical Industries

- Application : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives were investigated. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Scientific Field : Organic Chemistry

- Application : Visible-light-promoted S-trifluoromethylation of thiophenols .

- Methods : Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

- Results : This process realizes the S-trifluoromethylation of thiophenols .

-

Scientific Field : Organic Chemistry

- Application : Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis .

- Methods : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation. Recently, the radical trifluoromethylation by photoredox catalysis has emerged .

- Results : This Article describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .

-

Scientific Field : Agrochemical and Pharmaceutical Industries

- Application : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives were investigated. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Scientific Field : Organic Chemistry

- Application : Visible-light-promoted S-trifluoromethylation of thiophenols .

- Methods : Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

- Results : This process realizes the S-trifluoromethylation of thiophenols .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJNHUAEPSYCRU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446233 | |

| Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate | |

CAS RN |

88767-98-0 | |

| Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)